molecular formula C10H15N5O6 B583824 Guanosine-5',5''-d2 Monohydrate CAS No. 478511-34-1

Guanosine-5',5''-d2 Monohydrate

Cat. No.: B583824
CAS No.: 478511-34-1
M. Wt: 303.271
InChI Key: YCHNAJLCEKPFHB-FCRKRYBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine-5’,5’'-d2 Monohydrate is a stable isotope-labeled analog of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly valuable in scientific research due to its unique chemical structure and biological activity. It is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Guanosine-5’,5’'-d2 Monohydrate involves the incorporation of deuterium atoms into the guanosine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated base .

Industrial Production Methods: Industrial production of Guanosine-5’,5’'-d2 Monohydrate typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often exceeding 95% atom D. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: Guanosine-5’,5’'-d2 Monohydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form guanine derivatives.

    Reduction: Reduction reactions can convert it back to its nucleoside form.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanine derivatives, while substitution reactions can produce various functionalized guanosine analogs.

Scientific Research Applications

Guanosine-5’,5’'-d2 Monohydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: The compound is employed in metabolic research to study pathways in vivo using stable isotope labeling.

    Medicine: It is used in clinical diagnostics, imaging, and newborn screening.

    Industry: The compound serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of Guanosine-5’,5’'-d2 Monohydrate involves its incorporation into nucleic acids, where it can influence various biological processes. The deuterium atoms in the compound provide a unique way to trace and study metabolic pathways. The compound targets molecular pathways involved in nucleic acid synthesis and degradation, making it a valuable tool in research .

Comparison with Similar Compounds

  • Guanosine
  • Guanosine-5’-monophosphate
  • Guanosine-5’-diphosphate
  • Guanosine-5’-triphosphate

Comparison: Guanosine-5’,5’'-d2 Monohydrate is unique due to the presence of deuterium atoms, which makes it a stable isotope-labeled compound. This feature allows for precise tracking and analysis in metabolic studies, distinguishing it from other guanosine derivatives.

Biological Activity

Guanosine-5',5''-d2 Monohydrate (GMP-d2) is a deuterated form of guanosine monophosphate (GMP), which is a nucleotide involved in various biological processes. This article delves into its biological activity, mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is recognized for its role in the purine nucleotide metabolism and has been studied for its influence on cellular signaling pathways. It serves as a substrate in the synthesis of guanosine triphosphate (GTP), which is crucial for protein synthesis, signal transduction, and energy transfer within cells.

GMP-d2 exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : GMP-d2 has been shown to inhibit specific enzymes involved in nucleotide metabolism. For instance, it can act as an inhibitor of guanine phosphoribosyltransferase (GPT), which catalyzes the transfer of a ribosyl phosphate group to hypoxanthine, guanine, or xanthine, leading to the production of IMP, GMP, and XMP .
  • Modulation of Cellular Signaling : GMP-d2 influences cyclic nucleotide signaling pathways by modulating phosphodiesterase activities. This modulation can affect intracellular levels of cyclic GMP (cGMP), a secondary messenger involved in various physiological processes such as vasodilation and neurotransmission .
  • Antiviral Properties : Research indicates that GMP-d2 may exhibit antiviral activity by interfering with viral replication mechanisms. For example, it has been linked to the inhibition of viral DNA polymerases .

Pharmacological Properties

The pharmacological profile of GMP-d2 includes:

  • Absorption and Distribution : GMP-d2 shows favorable absorption characteristics with a high probability of intestinal absorption and low interaction with P-glycoprotein transporters .
  • Metabolism : The compound undergoes metabolic processes similar to other nucleotides but may exhibit altered pharmacokinetics due to deuteration, potentially leading to prolonged half-life and enhanced stability .

Case Studies and Research Findings

Several studies have highlighted the biological activity of GMP-d2:

  • Study on Anticancer Activity : A recent study synthesized various GMP analogs, including GMP-d2, which demonstrated inhibition of eIF4E binding to mRNA cap structures. This inhibition is significant as eIF4E is often overexpressed in cancers . The findings suggest that GMP-d2 could be a candidate for further development in cancer therapeutics.
  • Impact on Cellular Metabolism : Research has shown that GMP-d2 can enhance the stability of certain peptide drugs by improving their metabolic profiles in gastrointestinal conditions. This property is particularly valuable for oral drug formulations targeting gut-related diseases .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Enzyme InhibitionInhibits guanine phosphoribosyltransferase
Antiviral ActivityInterferes with viral DNA polymerases
Modulation of cGMPAffects intracellular cGMP levels
Stability EnhancementImproves metabolic stability in gastrointestinal tract

Table 2: Pharmacokinetic Properties

PropertyValue
Molecular Weight26348.18 Da
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CYP450 InteractionLow

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Guanosine-5',5''-d2 Monohydrate to ensure reproducibility?

  • Methodological Answer : Synthesis should begin with deuteration at the 5' and 5'' positions using isotopic exchange protocols under controlled pH and temperature. Characterization requires a combination of ¹H/²H NMR to confirm deuterium incorporation (>98% isotopic purity) and HPLC-MS to verify molecular integrity . Elemental analysis and X-ray crystallography are recommended for confirming monohydrate structure and purity. Ensure experimental details (e.g., solvent ratios, reaction times) are fully documented in the main text or supplementary materials to enable replication .

Q. How is this compound typically applied in foundational biochemical studies?

  • Methodological Answer : Its primary use is as a stable isotopic tracer in metabolic flux analysis. For example, in nucleotide turnover studies, researchers incorporate the deuterated compound into cell cultures and track its metabolic fate via LC-MS/MS , comparing ²H-labeled vs. unlabeled metabolites to quantify pathway activity . Protocols for isotopic dilution assays should include controls for natural abundance deuterium and matrix effects .

Advanced Research Questions

Q. How does deuteration at the 5',5'' positions affect the compound’s interaction with enzymes or metal ions?

  • Methodological Answer : Deuterium substitution can alter hydrogen-bonding dynamics and kinetic isotope effects (KIEs). To study this, use stopped-flow kinetics or surface plasmon resonance (SPR) to compare binding affinities of deuterated vs. non-deuterated forms with targets like GTPases or platinum complexes (e.g., [PtCl(terpy)]⁺) . Computational modeling (e.g., DFT) can predict isotopic effects on transition states . Note deviations in reaction rates >10% as significant KIEs .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Contradictions often arise from inconsistent hydration states or solvent polarity. Use Flory–Huggins theory to model solubility in ternary mixtures (e.g., water-ethanol-glycerol) and validate predictions via dynamic light scattering (DLS) or isothermal titration calorimetry (ITC) . Report solvent activity coefficients and temperature dependencies explicitly, as monohydrate stability is sensitive to these parameters .

Q. How can researchers optimize experimental designs to study the compound’s role in nucleotide excision repair (NER) pathways?

  • Methodological Answer : Design CRISPR-edited cell lines lacking specific NER enzymes (e.g., aprataxin) and treat with this compound. Use radiolabeled ³²P or fluorescence anisotropy to quantify repair kinetics of deuterated DNA adducts. Cross-reference results with structural data from cryo-EM to map deuterium’s impact on repair enzyme binding pockets .

Q. What advanced statistical methods are recommended for analyzing dose-response data in studies involving this compound?

  • Methodological Answer : Apply response surface methodology (RSM) or Bayesian hierarchical modeling to account for variability in deuterated vs. non-deuterated cohorts. For example, in kinase inhibition assays, use a Box-Behnken design to optimize concentrations of the compound, ATP, and Mg²⁺ ions, ensuring interactions are modeled with minimal experimental runs . Validate models using Akaike information criterion (AIC) comparisons .

Q. Data Management and Reporting

Q. How should researchers structure supplementary materials for studies involving this compound to meet journal guidelines?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry standards:

  • Include raw NMR spectra (FID files), HPLC chromatograms, and crystallography data (CIF files) in supplementary materials .
  • Label datasets with sequential Arabic numerals (e.g., S1_NMR_Deuterated) and provide metadata (e.g., spectrometer frequency, column type) .
  • For multi-step syntheses, provide a flowchart with yields and purity metrics at each stage .

Q. What criteria define robust evidence for the compound’s identity and purity in peer-reviewed submissions?

  • Methodological Answer : For novel deuterated compounds, require:

  • High-resolution mass spectrometry (HRMS) with <2 ppm error.
  • ²H NMR integration confirming deuteration at specified positions.
  • Thermogravimetric analysis (TGA) to validate monohydrate stoichiometry .
  • Cross-validate with independent techniques (e.g., IR spectroscopy for functional groups) to address reviewer concerns .

Q. Cross-Disciplinary Applications

Q. How can this compound be integrated into pharmacokinetic (PK) studies for deuterated drug analogs?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution differences caused by deuteration. Compare in vivo PK profiles (e.g., Cmax, t½) in rodent models using LC-HRMS with deuterium-specific fragmentation patterns. Adjust models using in vitro hepatocyte clearance data to account for isotopic effects on CYP450 metabolism .

Q. What role does this compound play in advanced nuclear magnetic resonance (NMR) techniques?

  • Methodological Answer : As a ²H-enriched probe , it enables quadrupolar relaxation studies to analyze macromolecular dynamics. For example, in RNA folding studies, incorporate the deuterated guanosine into G-quadruplex structures and measure ²H T₁/T₂ relaxation times to map solvent accessibility and base-pair fluctuations . Pair with molecular dynamics simulations to correlate experimental data with conformational ensembles .

Properties

CAS No.

478511-34-1

Molecular Formula

C10H15N5O6

Molecular Weight

303.271

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one;hydrate

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2;

InChI Key

YCHNAJLCEKPFHB-FCRKRYBXSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O

Synonyms

2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-5’,5’’-d2;  DL-Guanosine-5’,5’’-d2;  Guanine Ribonucleoside-5’,5’’-d2;  9-β-D-Ribofuranosylguanine-5’,5’’-d2;  2-Aminoinosine-5’,5’’-d2;  NSC 19994-5’,5’’-d2;  Vernine-5’,5’’-d2; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.